![molecular formula C16H26N2O5S B194054 Cilastatin CAS No. 82009-34-5](/img/structure/B194054.png)
Cilastatin
Overview
Description
Cilastatin is a renal dehydropeptidase inhibitor used to prevent degradation of imipenem . It is used in combination with imipenem to treat a variety of infections . Cilastatin itself does not have antibiotic activity, but it has been proven to be active against a zinc-dependent beta-lactamase that usually confers antibiotic resistance to certain bacteria .
Synthesis Analysis
The esterase RhEst1 from Rhodococcus sp. ECU1013 has been reported for the enantioselective hydrolysis of ethyl (S)- (+)-2,2-dimethylcyclopropane carboxylate, producing the building block of cilastatin . In this work, error-prone PCR and site-directed saturation mutagenesis were applied to RhEst1 for activity improvement .
Molecular Structure Analysis
Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .
Chemical Reactions Analysis
Cilastatin inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem . Cilastatin can therefore be combined intravenously with imipenem in order to protect it from degradation, prolonging its antibacterial effect .
Physical And Chemical Properties Analysis
Cilastatin has a molecular formula of C16H26N2O5S and a molar mass of 358.45 g·mol−1 .
Scientific Research Applications
1. Anti-Inflammatory and Neuroprotective Treatment in Glaucoma Management Cilastatin has been studied as a potential anti-inflammatory and neuroprotective treatment in the management of Glaucoma . In an experimental mouse model based on unilateral laser-induced ocular hypertension (OHT), cilastatin was administered daily. The study aimed to evaluate the protective role of cilastatin, which is generally used in the treatment of nephropathologies associated with inflammation .
Role in Ocular Hypertension
In the same study mentioned above, cilastatin was used in an experimental mouse model based on unilateral laser-induced ocular hypertension (OHT). The study found that cilastatin did not affect intraocular pressure values .
Kidney-Protector Lipidic Derivatives
Cilastatin has been used to create kidney-protector lipidic derivatives . These derivatives have been used as structure-directing agents for the synthesis of mesoporous silica nanoparticles for drug delivery .
Drug Delivery Systems
The lipidic derivatives of cilastatin have been used in the preparation of mesoporous silica nanoparticles, which are promising vehicles in controlled drug delivery systems . These systems can selectively transport, protect, and release pharmaceuticals in a controlled and sustained manner .
5. Reducing Kidney Toxicity Associated with Cancer Chemotherapy The methodology emphasizes on reducing the kidney toxicity associated with cancer chemotherapy . This is a unique application of cilastatin, as most nanotechnology strategies focus on combating the different illnesses .
Sustained and Controlled Release
The release experiments performed on these materials afforded a slow and sustained drug release over several days . This illustrates the potential utility of mesoporous silica nanoparticles as a drug delivery system for the cilastatin cargo kidney protector .
Mechanism of Action
Target of Action
Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .
Mode of Action
Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .
Biochemical Pathways
The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, cilastatin prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .
Pharmacokinetics
The pharmacokinetics of cilastatin are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, cilastatin ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for cilastatin are 0.14 liter/kg, and the elimination half-life is 0.84 h .
Result of Action
The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, cilastatin allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .
Action Environment
The action of cilastatin is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of cilastatin’s action may be influenced by factors such as renal function and the presence of other medications.
Safety and Hazards
Cilastatin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Contact with dust can cause mechanical irritation or drying of the skin .
Future Directions
Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . There are ongoing studies on the nephroprotective effects of cilastatin among people susceptible to acute kidney injury . Other research is focused on the potential anti-inflammatory and neuroprotective effects of cilastatin .
properties
IUPAC Name |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUYTOATWAVLW-WFVMDLQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81129-83-1 (mono-hydrochloride salt) | |
Record name | Cilastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048238 | |
Record name | Cilastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00e-01 g/L | |
Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. | |
Record name | Cilastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cilastatin | |
CAS RN |
82009-34-5, 81129-83-1 | |
Record name | Cilastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82009-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cilastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01597 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cilastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CILASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141A6AMN38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Cilastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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